

# Independent Validation of Paxalisib (GDC-0084) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Paxalisib (GDC-0084) performance with the current standard of care for glioblastoma, primarily focusing on independent clinical trial data. Detailed experimental protocols for key studies are provided, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the research findings.

## Data Presentation: Quantitative Comparison of Clinical Trial Outcomes

The following tables summarize the key efficacy and safety data from independent clinical trials of Paxalisib (GDC-0084) compared to the standard of care, temozolomide, in patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status.

Table 1: Overall Survival (OS) in Newly Diagnosed Glioblastoma (Unmethylated MGMT)



| Clinical Trial                                        | Treatment Arm    | Number of<br>Patients (n) | Median Overall<br>Survival<br>(months) | Comparator                                          |
|-------------------------------------------------------|------------------|---------------------------|----------------------------------------|-----------------------------------------------------|
| Phase II<br>(NCT03522298)                             | Paxalisib (60mg) | 30 (ITT)                  | 15.7                                   | Historical<br>Temozolomide<br>Data (12.7<br>months) |
| GBM AGILE<br>(NCT03970447)<br>- Primary<br>Analysis   | Paxalisib        | 54                        | 14.77                                  | Concurrent Standard of Care (Temozolomide)          |
| Standard of Care                                      | 75               | 13.84                     | -                                      |                                                     |
| GBM AGILE<br>(NCT03970447)<br>- Secondary<br>Analysis | Paxalisib        | 54                        | 15.54                                  | Concurrent Standard of Care (Temozolomide)          |
| Standard of Care                                      | 46               | 11.89                     | -                                      |                                                     |

Table 2: Progression-Free Survival (PFS) in Newly Diagnosed Glioblastoma (Unmethylated MGMT)

| Clinical Trial            | Treatment Arm    | Number of<br>Patients (n) | Median<br>Progression-<br>Free Survival<br>(months) | Comparator                                            |
|---------------------------|------------------|---------------------------|-----------------------------------------------------|-------------------------------------------------------|
| Phase II<br>(NCT03522298) | Paxalisib (60mg) | 30 (ITT)                  | 8.4                                                 | Historical<br>Temozolomide<br>Data (5.3<br>months)[1] |

Table 3: Safety Profile of Paxalisib (Most Common Drug-Related Adverse Events)



| Adverse Event               | Grade     | Frequency                                       |  |
|-----------------------------|-----------|-------------------------------------------------|--|
| Hyperglycemia               | Grade 3/4 | Reported, manageable with medication[2]         |  |
| Oral Mucositis / Stomatitis | Grade 3   | Reported as a dose-limiting toxicity at 75mg[3] |  |
| Skin Rash                   | Low-grade | Common[1][4]                                    |  |

# Experimental Protocols Phase II Study of Paxalisib in Newly Diagnosed Glioblastoma (NCT03522298)

Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, pharmacokinetics (PK), and clinical activity of paxalisib in patients with newly diagnosed glioblastoma and unmethylated MGMT promoter status.[3]

Study Design: A multicenter, open-label, dose-escalation (Stage 1) and expansion (Stage 2) study.[3][5]

- Stage 1 (Dose Escalation): Employed a standard 3+3 design to establish the MTD of oncedaily oral paxalisib.[3][5]
- Stage 2 (Expansion): Patients were randomized to receive paxalisib at the MTD under fed or fasted conditions to further characterize safety and preliminary efficacy.[3][5]

Patient Population: Adult patients (≥18 years) with newly diagnosed glioblastoma with unmethylated MGMT promoter status who had completed surgical resection and standard chemoradiotherapy.[3]

#### Intervention:

- Paxalisib administered orally once daily in 28-day cycles.
- Dose escalation in Stage 1 started at a lower dose and increased to determine the MTD. The MTD was established at 60mg daily.[3][4]



Treatment continued until disease progression or unacceptable toxicity.[3]

#### **Endpoints:**

- Primary: Dose-limiting toxicities to determine the MTD.[1]
- Secondary: Safety, pharmacokinetics, overall survival (OS), and progression-free survival (PFS).[3]

## GBM AGILE (NCT03970447) - Paxalisib Arm

Objective: To evaluate the efficacy of multiple investigational therapies, including paxalisib, compared to a common standard of care control in patients with newly diagnosed and recurrent glioblastoma.[1][6]

Study Design: A Phase II/III Bayesian adaptive platform trial.[1]

- The trial design allows for the addition of new treatment arms and uses adaptive randomization to allocate more patients to promising therapies.
- Efficacy is based on the overall survival (OS) hazard ratio of the investigational arm versus the control arm.[1]

Patient Population: Patients with newly diagnosed glioblastoma with unmethylated MGMT promoter status and patients with recurrent glioblastoma.[6]

#### Intervention:

- Paxalisib Arm: Patients received 60 mg of paxalisib orally once daily.
- Control Arm (Newly Diagnosed): Patients received the standard of care, temozolomide.[6]

#### **Endpoints:**

- Primary: Overall Survival (OS).[8]
- Secondary: Progression-free survival, safety, and quality of life.[9]



# **Mandatory Visualization Signaling Pathway**

Paxalisib is a potent inhibitor of the PI3K/mTOR pathway, a critical signaling cascade frequently activated in glioblastoma.[10] The following diagram illustrates the key components of this pathway and the point of inhibition by Paxalisib.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway with Paxalisib inhibition points.

### **Experimental Workflow**

The following diagram outlines a generalized workflow for a clinical trial investigating a new therapeutic agent like Paxalisib in glioblastoma.





Click to download full resolution via product page

Caption: Generalized workflow of a randomized clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. LTBK-02. EVALUATION OF PAXALISIB IN GBM AGILE PHASE 3 REGISTRATION PLATFORM TRIAL FOR NEWLY DIAGNOSED AND RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kaziatherapeutics.com [kaziatherapeutics.com]
- 3. ascopubs.org [ascopubs.org]
- 4. kaziatherapeutics.com [kaziatherapeutics.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Kazia Therapeutics Announces Phase II/III Clinical Trial Results for Paxalisib in Glioblastoma [prnewswire.com]
- 9. targetedonc.com [targetedonc.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Independent Validation of Paxalisib (GDC-0084) Research Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578807#independent-validation-of-npd10084-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com